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Compound of Interest

Compound Name:
1,3,5-Tris(4-

aminophenoxy)benzene

Cat. No.: B044158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-
Tris(4-aminophenoxy)benzene, a key building block in the synthesis of advanced polymers

and materials. This document details expected Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these

techniques, and presents a typical workflow for spectroscopic analysis.

Core Spectroscopic Data
The structural characterization of 1,3,5-Tris(4-aminophenoxy)benzene relies heavily on NMR

and IR spectroscopy to confirm the presence of key functional groups and the overall molecular

architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C)

environments within the molecule.

Expected ¹H NMR Data:
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.5 - 7.5 Multiplet 15H
Aromatic Protons

(C₆H₃ and C₆H₄)

~ 4.8 - 5.2 Singlet (broad) 6H Amine Protons (-NH₂)

Expected ¹³C NMR Data:

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show a limited number

of signals corresponding to the chemically distinct carbon atoms in the aromatic rings and

those bonded to oxygen and nitrogen.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the

functional groups present in 1,3,5-Tris(4-aminophenoxy)benzene.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 Strong, Broad N-H Stretching (Amine)

~ 3030 Medium Aromatic C-H Stretching

~ 1600 Strong Aromatic C=C Bending

~ 1500 Strong Aromatic C=C Bending

~ 1240 Strong
Aryl-O-Aryl Asymmetric C-O-C

Stretching

~ 830 Strong
para-disubstituted Benzene C-

H Bending

Experimental Protocols
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The following sections describe generalized experimental procedures for obtaining NMR and

IR spectra of solid samples like 1,3,5-Tris(4-aminophenoxy)benzene.

NMR Spectroscopy Protocol (General)
Sample Preparation:

Accurately weigh approximately 5-20 mg of the 1,3,5-Tris(4-aminophenoxy)benzene
sample.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final

volume of approximately 0.6-0.7 mL in a clean vial. The choice of solvent is critical to

ensure the sample is fully dissolved and to avoid interference with the signals of interest.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse

width, acquisition time, relaxation delay).

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the

lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)
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Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid powder samples.

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum to remove contributions from the instrument and ambient

atmosphere (e.g., CO₂, water vapor).

Sample Analysis:

Place a small amount of the 1,3,5-Tris(4-aminophenoxy)benzene powder onto the ATR

crystal, ensuring complete coverage.

Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Cleaning:

Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol

or ethanol) and a soft, non-abrasive wipe.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized compound such as 1,3,5-Tris(4-aminophenoxy)benzene.
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Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

Purification (e.g., Recrystallization)

FTIR Spectroscopy NMR Spectroscopy

Process FTIR Spectrum Process NMR Spectra

Interpret FTIR Data
(Functional Group Identification)

Interpret NMR Data
(Structural Elucidation)

Structural Characterization Complete

Click to download full resolution via product page

A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Tris(4-
aminophenoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044158#spectroscopic-data-for-1-3-5-tris-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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